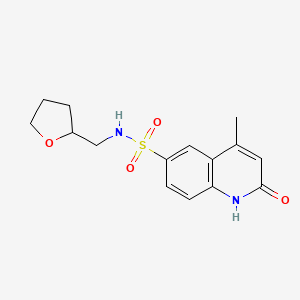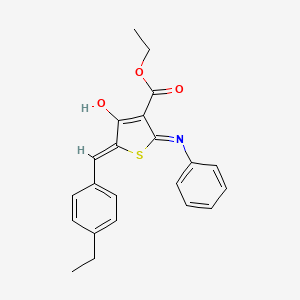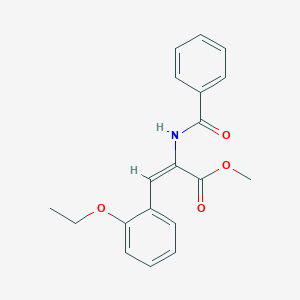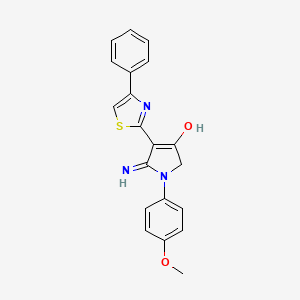
4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QS-21 and is a saponin adjuvant, which means it enhances the immune response to antigens. QS-21 has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy.
Mécanisme D'action
QS-21 works by activating the immune system. It binds to specific receptors on immune cells, which triggers a cascade of events that leads to the activation of immune cells such as T cells and B cells. This activation leads to the production of antibodies and cytokines, which are essential for the immune response.
Biochemical and Physiological Effects:
QS-21 has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, which are signaling molecules that play a crucial role in the immune response. QS-21 has also been shown to activate dendritic cells, which are specialized immune cells that play a critical role in initiating and regulating the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using QS-21 in lab experiments are that it is a potent adjuvant that can enhance the immune response to antigens. It is also relatively safe and has been extensively studied for its potential use in vaccines and cancer therapy. The limitations of QS-21 are that it is difficult to synthesize, and the extraction process from Quillaja saponaria bark is time-consuming and expensive.
Orientations Futures
There are several future directions for the study of QS-21. One area of research is the development of new vaccines that use QS-21 as an adjuvant. Another area of research is the use of QS-21 in cancer therapy and immunotherapy. Researchers are also exploring ways to improve the synthesis of QS-21 and to develop new methods for extracting it from Quillaja saponaria bark.
Conclusion:
In conclusion, QS-21 is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy. QS-21 works by activating the immune system and has various biochemical and physiological effects. While QS-21 has advantages in lab experiments, such as its potency and safety, it also has limitations due to its difficulty in synthesis and extraction. However, with ongoing research, QS-21 has the potential to be a valuable tool in the fight against infectious diseases and cancer.
Méthodes De Synthèse
QS-21 is a complex molecule that is difficult to synthesize. The most common method for synthesizing QS-21 is through the extraction of Quillaja saponaria bark. The bark is collected and boiled in water, and the resulting mixture is purified using various techniques such as chromatography and crystallization. The purified compound is then further processed to obtain QS-21.
Applications De Recherche Scientifique
QS-21 has been extensively studied for its potential use in vaccines. It has been shown to enhance the immune response to antigens and has been used as an adjuvant in various vaccines such as the human papillomavirus (HPV) vaccine, malaria vaccine, and HIV vaccine. QS-21 has also been studied for its potential use in cancer therapy and immunotherapy. It has been shown to have anti-tumor activity and can activate the immune system to attack cancer cells.
Propriétés
IUPAC Name |
4-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-7-15(18)17-14-5-4-12(8-13(10)14)22(19,20)16-9-11-3-2-6-21-11/h4-5,7-8,11,16H,2-3,6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWKMWGTGAXJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydroquinoline-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120075.png)

![5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6120088.png)

![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6120099.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)
![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-methoxynicotinamide](/img/structure/B6120117.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6120130.png)

![[1-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6120137.png)
![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)